Pyrotinib is classified as a small molecule drug and is derived from the chemical structure designed to inhibit tyrosine kinase activity associated with the ErbB receptors. It was developed by Jiangsu Hengrui Medicine Co., Ltd. and has been evaluated in various clinical trials for its safety and effectiveness.
The synthesis of Pyrotinib involves several steps that typically include:
The detailed synthetic pathway has not been extensively published in open literature but generally follows established organic synthesis protocols.
Pyrotinib's molecular formula is CHNOS, and its structure can be described as follows:
The three-dimensional structure of Pyrotinib can be analyzed using computational chemistry software to predict its conformation and interaction with target proteins.
While specific chemical reactions for Pyrotinib's synthesis are proprietary, it is known that:
Understanding these reactions is crucial for assessing the drug's pharmacokinetics and potential interactions with other medications.
Pyrotinib exerts its therapeutic effects by:
Clinical studies have shown promising results in terms of tumor response rates among patients treated with Pyrotinib, particularly those who are naive to trastuzumab therapy.
These properties are essential for formulation development and determining appropriate dosing regimens.
Pyrotinib is primarily used in oncology for treating HER2-positive breast cancer. Its applications include:
Pyrotinib possesses a specific molecular configuration centered around a 3-cyanoquinoline core, which facilitates targeted kinase inhibition. Its chemical structure is defined by the formula C~32~H~31~ClN~6~O~3~, with a molecular weight of 583.09 g/mol and DrugBank accession number DB14993 [4]. The compound features a reactive acrylamide group that functions as a Michael acceptor, enabling covalent bond formation with cysteine residues in the kinase domain (Cys-805 in HER2). This acrylamide moiety is strategically positioned on a flexible side chain extending from the quinoline scaffold, allowing optimal spatial orientation for binding pocket engagement. Additional structural components include a chlorinated phenyl ring that enhances target affinity and a pyridine-containing side chain that contributes to solubility profiles [1] [4].
The compound is pharmacologically classified as a small-molecule irreversible tyrosine kinase inhibitor targeting the ErbB receptor family. Unlike monoclonal antibodies that bind extracellular domains, pyrotinib's compact structure allows intracellular penetration and access to the ATP-binding cleft of kinase domains. This classification distinguishes it from reversible inhibitors like lapatinib and positions it within the same category as neratinib and afatinib, though with distinct target selectivity profiles. Pyrotinib exhibits potent enzymatic inhibition with half-maximal inhibitory concentration (IC~50~) values of 5.6 nM for EGFR/HER1, 8.1 nM for HER2, and activity against HER4 receptors, demonstrating its pan-HER targeting capability [2] [10]. Its chemical properties enable rapid absorption following oral administration, reaching peak plasma concentrations within approximately 4 hours and achieving steady-state plasma levels after 8 days of continuous dosing at 400 mg/day [1].
Table 1: Molecular Characteristics of Pyrotinib
Property | Specification |
---|---|
Chemical Name | (2E)-N-[4-({3-chloro-4-[(pyridin-2-yl)methoxy]phenyl}amino)-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |
Molecular Formula | C~32~H~31~ClN~6~O~3~ |
Molecular Weight | 583.09 g/mol |
CAS Registry Number | 1269662-73-8 |
DrugBank Accession | DB14993 |
Chemical Classification | 4-aminoquinoline derivative |
Solubility Characteristics | Low water solubility (predicted 0.00589 mg/mL) |
Protein Binding | Not fully characterized |
Development Status | Approved in China; clinical trials globally |
Pyrotinib exerts its antitumor effects through irreversible blockade of intracellular kinase domains in HER family receptors (EGFR/HER1, HER2, and HER4). The inhibitor competitively occupies the ATP-binding pocket within the tyrosine kinase domain, forming a covalent bond with the conserved cysteine residue (Cys-805 in HER2) through Michael addition. This covalent modification is facilitated by the acrylamide group positioned on pyrotinib's side chain, creating permanent inhibition even after plasma concentration declines. Structural analyses reveal additional stabilization through hydrogen bonding between the 3-cyanoquinoline moiety and the kinase hinge residue Met-801 [1] [2]. This dual-mode binding confers prolonged target suppression compared to reversible inhibitors, effectively terminating downstream signaling cascades.
The biochemical consequence of pyrotinib binding is the prevention of tyrosine autophosphorylation within HER homodimers and heterodimers, which are essential for signal transduction. By inhibiting phosphorylation, pyrotinib disrupts two critical oncogenic pathways: (1) the Ras/Raf/MEK/MAPK pathway governing cellular proliferation and differentiation, and (2) the PI3K/Akt/mTOR pathway regulating cell survival and apoptosis [1] [10]. In HER2-positive breast cancer cell lines (SK-BR-3 and JIMT-1), pyrotinib treatment significantly reduces phosphorylated HER2 (pTyr1221/1222), phospho-Akt (Ser473), and phospho-ERK (Thr202/Tyr204) levels within hours of exposure [7]. This comprehensive pathway inhibition induces G1 cell cycle arrest and suppresses tumor cell proliferation, migration, and invasion capabilities.
Beyond direct kinase inhibition, pyrotinib enhances the efficacy of antibody-drug conjugates through receptor modulation. By promoting HER2 ubiquitination and internalization via the ubiquitin-proteasome pathway, pyrotinib increases the cellular uptake of trastuzumab emtansine (T-DM1). This mechanism was demonstrated in vitro and in vivo, where pretreatment with pyrotinib significantly augmented T-DM1 endocytosis and cytotoxic payload delivery [7]. This synergistic effect provides a rational combination strategy for overcoming ADC resistance. Additionally, pyrotinib's small molecular weight (583 Da) enables superior blood-brain barrier penetration compared to monoclonal antibodies, making it effective against HER2-positive brain metastases—a frequent complication in advanced disease where large molecules show limited distribution [1] [8].
Table 2: Comparison of HER2-Targeted Tyrosine Kinase Inhibitors
TKI | Target Specificity | Binding Mechanism | Key Molecular Interactions | Noted Clinical Advantages |
---|---|---|---|---|
Pyrotinib | EGFR, HER2, HER4 | Irreversible covalent | Cys-805 bond; Met-801 H-bond | Activity in trastuzumab-resistant disease; CNS penetration |
Lapatinib | EGFR, HER2 | Reversible | ATP-competitive non-covalent | Established combination regimens |
Neratinib | EGFR, HER2, HER4 | Irreversible covalent | Cys-773 bond (EGFR); Cys-805 bond (HER2) | Extended adjuvant therapy approval |
Tucatinib | HER2 (highly selective) | Reversible | ATP-competitive non-covalent | Superior CNS activity; lower EGFR toxicity |
Afatinib | EGFR, HER2, HER4 | Irreversible covalent | Cys-773 bond (EGFR); Cys-805 bond (HER2) | Approved in lung cancer; limited breast cancer utility |
The development pathway for pyrotinib began with preclinical investigations by Jiangsu Hengrui Medicine, which identified its superior kinase inhibition profile and antitumor activity in HER2-driven models. Phase I studies (NCT01937689) established the maximum tolerated dose at 400 mg/day and demonstrated complete absorption within one hour post-administration, with linear pharmacokinetics supporting once-daily dosing [1] [4]. Early clinical data revealed promising activity in trastuzumab-pretreated populations, prompting accelerated development in China where HER2-positive breast cancer represents a significant unmet medical need.
The landmark PHOEBE trial (NCT03080805) marked pyrotinib's transition to standard care by comparing pyrotinib plus capecitabine against lapatinib plus capecitabine in 267 patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and taxanes. Results demonstrated a significant progression-free survival advantage with pyrotinib (median PFS 12.5 months vs. 6.8 months; hazard ratio 0.39; P<0.0001), with consistent benefits regardless of prior trastuzumab exposure [1] [10]. This led to pyrotinib's conditional approval in China in 2018 for HER2-positive advanced or metastatic breast cancer after prior anthracycline or taxane chemotherapy, positioning it as a second-line standard [2] [8].
Subsequent trials expanded pyrotinib's clinical validation across treatment settings. The phase III PHENIX trial (NCT02973737) investigated pyrotinib plus capecitabine in trastuzumab-pretreated patients, confirming a median PFS of 11.1 months versus 4.1 months with chemotherapy alone [8] [10]. The neoadjuvant PANDORA trial (NCT03876587) demonstrated 78.5% overall response rates in first-line metastatic treatment, including activity in patients with visceral metastases [1]. Most impressively, the phase III PHILA trial evaluated first-line pyrotinib with trastuzumab and docetaxel in HER2-positive metastatic breast cancer, achieving unprecedented median PFS of 24.3 months versus 10.4 months with trastuzumab/docetaxel alone—representing a 57% reduction in progression risk [1].
Table 3: Key Clinical Trials Establishing Pyrotinib Efficacy
Trial (Phase) | Patient Population | Intervention | Key Efficacy Findings | Regulatory Impact |
---|---|---|---|---|
PHOEBE (III) | HER2+ MBC after trastuzumab + taxane (N=267) | Pyrotinib + capecitabine vs. lapatinib + capecitabine | Median PFS 12.5 mo vs. 6.8 mo (HR 0.39; p<0.0001); OS not reached vs. 26.9 mo (HR 0.69) | Chinese approval for ≥2nd line MBC (2018) |
PHENIX (III) | HER2+ MBC after trastuzumab + taxane (N=279) | Pyrotinib + capecitabine vs. placebo + capecitabine | Median PFS 11.1 mo vs. 4.1 mo (HR 0.18; p<0.001) | Confirmatory evidence for Chinese approval |
PHILA (III) | HER2+ recurrent/MBC (N=590) | Pyrotinib + trastuzumab + docetaxel vs. placebo + trastuzumab + docetaxel | Median PFS 24.3 mo vs. 10.4 mo (HR 0.41; p<0.001) | Under regulatory review for 1st-line indication |
PANDORA (II) | First-line HER2+ MBC (N=79) | Pyrotinib + docetaxel | ORR 78.5% overall; 83.3% in trastuzumab-pretreated; 74.5% in trastuzumab-naïve | Supports first-line activity |
Real-World Study (2023) | HER2+ MBC in clinical practice (N=113) | Pyrotinib-based therapy | Median PFS 14.1 mo; intracranial PFS 15.2 mo in brain metastasis | Post-marketing validation |
Globally, pyrotinib has received regulatory approvals exclusively in China to date, though regulatory submissions are anticipated in other regions following the compelling PHILA trial results. The Chinese Society of Clinical Oncology (CSCO) guidelines endorse pyrotinib plus capecitabine as a category 1A recommendation for second-line treatment of HER2-positive metastatic breast cancer [8]. Real-world evidence from prospective cohorts (n=113) confirms clinical effectiveness comparable to trial settings, with median PFS of 14.1 months and notable activity in brain metastases (intracranial PFS 15.2 months) [8]. Current clinical investigation is expanding pyrotinib's applications through multiple avenues: (1) neoadjuvant combinations (NCT03756064), (2) ADC combinations leveraging enhanced endocytosis, (3) intracranial metastasis-focused studies, and (4) trials in other HER2-driven malignancies.
Table 4: Global Regulatory Status of Pyrotinib (as of June 2025)
Region | Approval Status | Indication | Approval Basis |
---|---|---|---|
China | Full approval (2018) | HER2+ advanced or metastatic breast cancer after anthracycline/taxane chemotherapy | PHOEBE and PHENIX trial data |
United States | Not approved | N/A | Ongoing clinical development |
European Union | Not approved | N/A | No regulatory submission |
Japan | Not approved | N/A | No regulatory submission |
Other Regions | Investigational | N/A | Clinical trials ongoing |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7